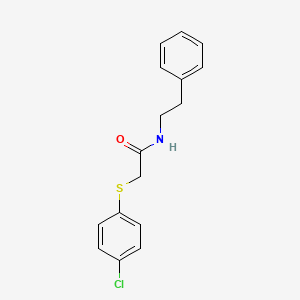
2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide" is a chemical entity that appears to be related to a class of compounds that have been the subject of various research studies. These studies have focused on the synthesis, characterization, and analysis of similar compounds with chlorophenyl groups and amide functionalities. Although the exact compound is not directly mentioned in the provided papers, insights can be drawn from the related research on compounds with similar structural features.
Synthesis Analysis
The synthesis of related compounds typically involves nucleophilic substitution reactions or condensation reactions under basic conditions. For instance, "N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide)" was synthesized by nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine . Similarly, the synthesis of "2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone" involved a condensation reaction with N,N-dimethylformamide dimethyl acetal . These methods could potentially be adapted for the synthesis of "2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl and amide groups has been extensively studied using techniques such as X-ray diffraction, IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure of "2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide" was analyzed using X-ray diffraction, and its spectral properties were investigated with various spectroscopic methods . These techniques provide detailed information about the molecular geometry, bond lengths, bond angles, and electronic properties, which are crucial for understanding the behavior of the compound under study.
Chemical Reactions Analysis
The reactivity of chlorophenyl-containing compounds can be diverse, depending on the functional groups present. The compound "2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone" was shown to undergo heterocyclization when reacted with N,N-dimethylformamide dimethyl acetal, leading to the formation of isoflavone and other heterocyclic compounds . This suggests that "2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide" may also participate in various chemical reactions, potentially leading to the formation of heterocycles or other derivatives, depending on the reaction conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl amides can be predicted based on their molecular structure and substituents. The vibrational and electronic spectra provide insights into the compound's stability and reactivity . The thermal stability and solubility of related polyamides have been evaluated, indicating that these compounds are generally stable up to high temperatures and can be soluble in certain solvents . These properties are important for practical applications and can guide the development of new materials based on "2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide".
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-6-8-15(9-7-14)20-12-16(19)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCZLEPHKLKOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenylthio)-N-(2-phenylethyl)ethanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)

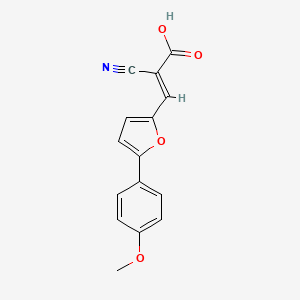
![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

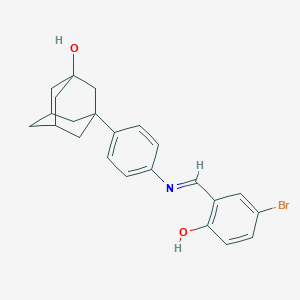
![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)
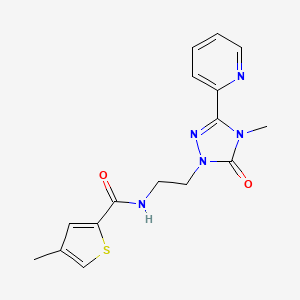
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
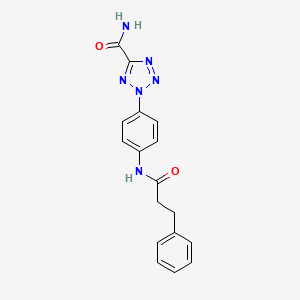
![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B3019110.png)
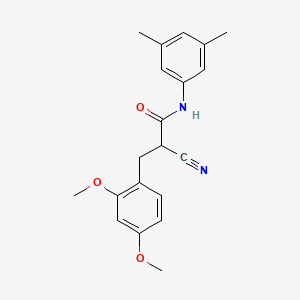
![N-(4-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3019112.png)